molecular formula C7H11FO4S B1431262 Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375472-96-0

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate

Cat. No.: B1431262
CAS No.: 1375472-96-0
M. Wt: 210.23 g/mol
InChI Key: YCQDYWAFPWQETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is an organic compound with the molecular formula C6H9FO4S It is a derivative of cyclopropane, featuring a fluorosulfonyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylmethyl bromide with fluorosulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted cyclopropyl acetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate involves its reactivity with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific reactions and applications being pursued.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorosulfonyl-containing ester with similar reactivity.

    Cyclopropylmethyl acetate: Lacks the fluorosulfonyl group but shares the cyclopropyl and ester functionalities.

    Fluorosulfonyl cyclopropane: Contains the fluorosulfonyl group but lacks the ester functionality.

Uniqueness

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is unique due to the presence of both the cyclopropyl and fluorosulfonyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

methyl 2-[1-(fluorosulfonylmethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQDYWAFPWQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.